Lofexidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.47e-01 g/L

Synonyms

Canonical SMILES

Lofexidine is a medication primarily researched for its use in treating opioid dependence. Opioid dependence, also known as opioid use disorder, is a chronic condition characterized by uncontrolled use of opioids despite harmful consequences. Lofexidine acts as an alpha-2 adrenergic agonist, mimicking the effects of certain neurotransmitters in the brain. This mechanism helps to reduce withdrawal symptoms associated with stopping opioid use [].

Lofexidine for Opioid Withdrawal Management

Several scientific studies have investigated the effectiveness of lofexidine in managing opioid withdrawal symptoms. These studies, often double-blind and randomized controlled trials, compared lofexidine to placebo or other medications used for withdrawal, such as clonidine. Results suggest that lofexidine may be as effective, and potentially even more effective, than clonidine in reducing the severity of withdrawal symptoms like anxiety, sweating, muscle aches, and insomnia [, ].

Advantages of Lofexidine over Other Medications

Compared to other medications used in opioid withdrawal management, lofexidine offers some potential advantages. For example, lofexidine may have a lower risk of causing hypotension (low blood pressure) compared to clonidine []. Additionally, lofexidine appears to have a lower potential for abuse compared to medications like methadone or buprenorphine, which are themselves opioids used in treatment programs [].

Ongoing Research on Lofexidine

Research on lofexidine is ongoing, with scientists investigating its potential benefits in combination with other therapies for opioid dependence treatment. Additionally, studies are exploring the use of lofexidine for managing withdrawal from other substances, such as alcohol [].

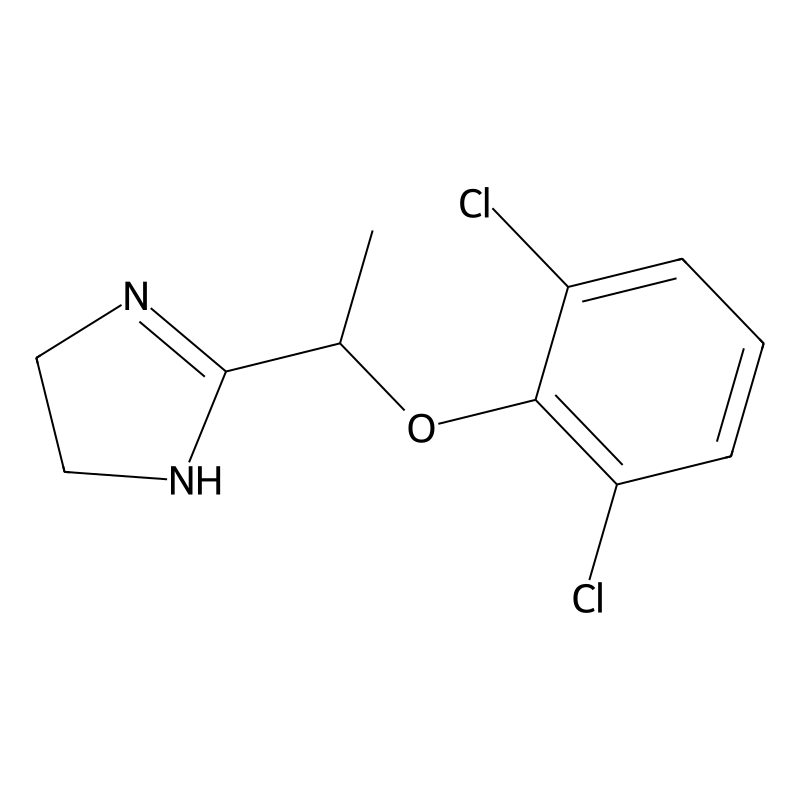

Lofexidine is a centrally acting alpha-2 adrenergic agonist primarily used for managing opioid withdrawal symptoms. It works by mimicking the action of norepinephrine, a neurotransmitter, thereby reducing the release of norepinephrine and alleviating symptoms associated with opioid withdrawal, such as anxiety, muscle cramps, and insomnia . The chemical formula for lofexidine is , and its molecular weight is approximately 259.13 g/mol .

Lofexidine works by activating alpha-2 adrenergic receptors in the central nervous system. This activation reduces the activity of the sympathetic nervous system, leading to relaxation of blood vessels and a decrease in blood pressure (although this effect is not its primary use today) []. In opioid withdrawal, it is thought to modulate neurotransmitter activity, thereby alleviating withdrawal symptoms like anxiety, sweating, and muscle cramps [].

Lofexidine undergoes extensive metabolism in the liver, primarily via glucuronidation and the cytochrome P450 enzyme system, particularly CYP2D6. Its metabolic pathways lead to several inactive metabolites, including N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamide, 2-(2,6-dichlorophenoxy) propionic acid, and 2,6-dichlorophenol . The drug is eliminated mainly through renal excretion.

As an alpha-2 adrenergic receptor agonist, lofexidine exhibits significant binding affinity for the α2A subtype (K_i = 4 nM), with lower affinities for α2B (K_i = 67 nM) and α2C (K_i = 69 nM) subtypes . This selective agonism results in the inhibition of norepinephrine release from presynaptic neurons in both the central and peripheral nervous systems. Consequently, it mitigates the hyperactivity that occurs during opioid withdrawal but does not significantly affect drug craving or endogenous opioid levels .

- Formation of the Imidazoline Ring: This is achieved through cyclization reactions involving appropriate aldehydes and amines.

- Chlorination: The introduction of chlorine substituents on the phenyl ring is critical for biological activity.

- Purification: The final product is purified through recrystallization or chromatography techniques to achieve pharmaceutical-grade quality .

Lofexidine has notable interactions with various medications that can prolong the QT interval, such as methadone and citalopram. These interactions can increase the risk of serious cardiac events like torsade de pointes . Additionally, concomitant use with CYP2D6 inhibitors can elevate plasma levels of lofexidine, necessitating careful monitoring for side effects like bradycardia and hypotension .

Lofexidine shares similarities with other alpha-adrenergic agonists but is unique in its specific application for opioid withdrawal management. Below are some comparable compounds:

| Compound | Class | Main Use | Unique Features |

|---|---|---|---|

| Clonidine | Alpha-2 adrenergic agonist | Hypertension management | Used for hypertension; also helps with opioid withdrawal but less selectively than lofexidine |

| Dexmedetomidine | Alpha-2 adrenergic agonist | Sedation in intensive care | Primarily used for sedation; has analgesic properties |

| Guanfacine | Alpha-2 adrenergic agonist | Attention deficit hyperactivity disorder | Primarily used in pediatric populations; different receptor selectivity |

Lofexidine's specificity for opioid withdrawal symptoms distinguishes it from other compounds in its class that may have broader or different therapeutic applications.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Melting Point

127 °C

Storage

UNII

Related CAS

Drug Indication

FDA Label

Pharmacology

MeSH Pharmacological Classification

ATC Code

N07 - Other nervous system drugs

N07B - Drugs used in addictive disorders

N07BC - Drugs used in opioid dependence

N07BC04 - Lofexidine

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Other CAS

Absorption Distribution and Excretion

The elimination of lofexidine is primarily through the renal system and it represents 94% of the administered dose while elimination in feces corresponds to only 0.93%. From the eliminated dose in urine, about 10% is formed by unchanged drug and 5% is constituted by the first hydrolysis product N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamide. 2,6-dichlorophenol represents the majority of the administered dose by occupying about 80% of the administered dose.

Lofexidine has a volume of distribution of 300 L, indicating that it distributes readily into the tissues.

The total elimination clearance following intravenous administration is 17.6 L/h.

Metabolism Metabolites

Wikipedia

Troparil

Biological Half Life

Use Classification

Dates

2: Rehman SU, Maqsood MH, Bajwa H, Tameez Ud Din A, Malik MN. Clinical Efficacy and Safety Profile of Lofexidine Hydrochloride in Treating Opioid Withdrawal Symptoms: A Review of Literature. Cureus. 2019 Jun 4;11(6):e4827. doi: 10.7759/cureus.4827. Review. PubMed PMID: 31403015; PubMed Central PMCID: PMC6682385.

3: Pergolizzi JV Jr, Annabi H, Gharibo C, LeQuang JA. The Role of Lofexidine in Management of Opioid Withdrawal. Pain Ther. 2019 Jun;8(1):67-78. doi: 10.1007/s40122-018-0108-7. Epub 2018 Dec 18. Review. PubMed PMID: 30565033; PubMed Central PMCID: PMC6513979.

4: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK513054/ PubMed PMID: 30000984.

5: Gish EC, Miller JL, Honey BL, Johnson PN. Lofexidine, an {alpha}2-receptor agonist for opioid detoxification. Ann Pharmacother. 2010 Feb;44(2):343-51. doi: 10.1345/aph.1M347. Epub 2009 Dec 29. Review. PubMed PMID: 20040696.

6: Strang J, Bearn J, Gossop M. Lofexidine for opiate detoxification: review of recent randomised and open controlled trials. Am J Addict. 1999 Fall;8(4):337-48. Review. PubMed PMID: 10598217.

7: Cox S, Alcorn R. Lofexidine and opioid withdrawal. Lancet. 1995 Jun 3;345(8962):1385-6. Review. PubMed PMID: 7760607.